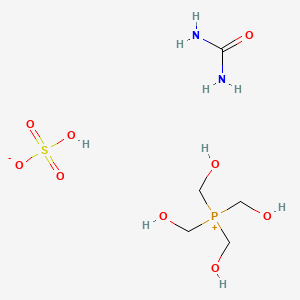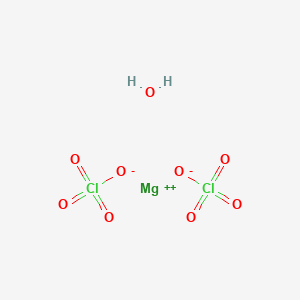
4-Cyclooctene-1-carboxylic acid
Vue d'ensemble
Description
4-Cyclooctene-1-carboxylic acid (4-COA) is a cyclic aliphatic carboxylic acid derived from cyclooctene, an eight-carbon saturated hydrocarbon. It is a colorless, crystalline solid with a slightly acidic taste and a faint odor. 4-COA is used in a variety of scientific applications, including synthesis, catalysis, and biochemistry.
Applications De Recherche Scientifique
Epoxidation and Cycloaddition Reactions
The role of carboxylic acids, including 4-Cyclooctene-1-carboxylic acid, in catalytic amounts significantly affects the catalytic activity of systems such as Na2WO4/H2WO4-catalyzed, biphasic epoxidations of cyclooctene, using H2O2 as the terminal oxidant. These reactions are influenced by the nature of the substituents on the carboxylic acids, demonstrating the importance of stereo/electronic effects in epoxidation processes (Maheswari et al., 2006). Additionally, N-heterocyclic carbene-catalyzed cycloaddition reactions with α,β-unsaturated acid fluorides have been reported, showcasing the versatile reactivity of carboxylic acids in synthesizing complex molecular structures (Ryan et al., 2011).
Polymer Synthesis
The ring-opening metathesis polymerization (ROMP) of functionalized cyclooctene derivatives demonstrates another critical application area of 4-Cyclooctene-1-carboxylic acid. This process allows for the synthesis of polymers with enhanced solubility and thermal properties, indicating the significant role of carboxylic acid derivatives in polymer science (Alonso-Villanueva et al., 2011).
Nanocatalysis
In the field of nanocatalysis, bimetallic nanoparticles have shown high activities and selectivities in hydrogenations of alkenes, including cyclooctene derivatives. The performance of these catalysts in various hydrogenations underscores the potential of carboxylic acids in facilitating critical reactions for chemical synthesis and industrial applications (Thomas et al., 2003).
Coordination Polymers
4-Cyclooctene-1-carboxylic acid and its derivatives are also vital in the synthesis of coordination polymers, which are of interest for their thermal and magnetic properties. The use of carboxylic acids as organic linkers in these materials highlights their utility in designing novel functional materials (Nadeem et al., 2010).
Photochemical Synthesis
The flow photochemical synthesis of functionalized trans-cyclooctenes, utilizing carboxylic acids, demonstrates an innovative approach to bioorthogonal chemistry. This method highlights the role of carboxylic acids in developing new synthetic strategies that are efficient and scalable (Darko et al., 2018).
Propriétés
IUPAC Name |
(4Z)-cyclooct-4-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJSFMMHUAFBLF-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclooctene-1-carboxylic acid | |
CAS RN |
4103-10-0 | |
| Record name | 4-Cyclooctene-1-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4Z)-cyclooct-4-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)






![[3-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1587898.png)



